molecular formula C19H16F3N3O2 B7684977 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B7684977
M. Wt: 375.3 g/mol
InChI Key: IIXIHAWLQVOPKH-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

    Amidation: The final step involves the amidation of the oxadiazole derivative with 2-(trifluoromethyl)aniline under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxadiazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photoluminescent properties.

    Agrochemicals: The compound has potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpiperidinium chloride
  • Sodium 4-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate
  • 3-nitro-5-amino-1,2,4-oxadiazole

Uniqueness

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in biological systems compared to similar compounds without this group.

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)14-9-4-5-10-15(14)23-16(26)11-6-12-17-24-18(25-27-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIHAWLQVOPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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